molecular formula C14H14N8O3 B11096263 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

Cat. No.: B11096263
M. Wt: 342.31 g/mol
InChI Key: KOVYCSLGSRYKED-FRKPEAEDSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The methoxyphenyl group and other substituents are introduced through coupling reactions, such as Suzuki or Heck coupling.

    Hydrazide Formation: The carbohydrazide moiety is typically introduced through the reaction of hydrazine with an ester or acid chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: Its ability to form stable complexes with metals and other materials makes it useful in the development of new materials with specific properties.

    Biological Research: The compound can be used as a probe or reagent in various biological assays and studies.

    Industrial Applications: Its reactivity and stability make it suitable for use in industrial processes, such as catalysis and polymerization.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. This could involve inhibition of enzyme activity, modulation of receptor signaling, or other mechanisms.

    Materials Science: The compound’s ability to form stable complexes with metals and other materials can influence its properties and applications in materials science.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-chlorophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-nitrophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or functional material compared to similar compounds with different substituents.

Properties

Molecular Formula

C14H14N8O3

Molecular Weight

342.31 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C14H14N8O3/c1-8-11(22(21-17-8)13-12(15)19-25-20-13)14(23)18-16-7-9-3-5-10(24-2)6-4-9/h3-7H,1-2H3,(H2,15,19)(H,18,23)/b16-7+

InChI Key

KOVYCSLGSRYKED-FRKPEAEDSA-N

Isomeric SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=CC3=CC=C(C=C3)OC

Origin of Product

United States

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